2,2,5-Trimethyl-1,3-dioxolan-4-one
Overview
Description
2,2,5-Trimethyl-1,3-dioxolan-4-one is an organic compound with the molecular formula C6H10O3 . It is a type of 1,3-dioxolane compound .
Synthesis Analysis
The synthesis of this compound can be achieved through a simple and efficient procedure . Dioxolanes can be prepared by acetalization of aldehydes and ketalization of ketones with ethylene glycol .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered ring with two oxygen atoms and four carbon atoms . The exact structure can be viewed using computational chemistry tools .Scientific Research Applications
Synthesis Processes
- A study by Binder, Prenner, and Schmid (1994) describes a procedure for synthesizing stereoisomers of 2,2,5-trimethyl-1,3-dioxolane-4-carbaldehydes, demonstrating a method that can be applied on a multigram scale. This synthesis starts with aldopentose diethyl dithioacetals and involves selective protecting group strategy and Raney-nickel reduction, followed by lead tetraacetate cleavage (Binder, Prenner & Schmid, 1994).
Chemical Properties and Reactions
- Research by Adams, Barnard, and Brosius (1999) explores the synthesis of a series of 1,3-dioxolanes, including variants like 2,2,4-trimethyl-1,3-dioxolane, through the addition of ketones to epoxides in the presence of a specific catalyst. This process highlights the versatility and reactivity of 1,3-dioxolanes in chemical synthesis (Adams, Barnard & Brosius, 1999).
Occurrence in Food Products
- A study by Peppard and Halsey (1982) identified geometrical isomers of 2,4,5-trimethyl-1,3-dioxolane in beer, demonstrating their presence in commercial and experimental beers. These compounds are formed during fermentation and contribute to the flavor profile of beer, albeit in low concentrations (Peppard & Halsey, 1982).
Application in Liquid Crystals and Polymers
- Chen et al. (2015) investigated 1,3-dioxolane-terminated liquid crystals, showing that these compounds significantly enhance the positive dielectric anisotropy and birefringence of tolane-liquid crystals. This research points to potential applications in liquid crystal display technologies (Chen et al., 2015).
Applications in Catalysis and Polymerization
- Wu, Cao, and Pittman (1998) conducted studies on the cationic copolymerization of cyclic ketene acetals, including 4,5-dimethyl-2-methylene-1,3-dioxolane. This research offers insights into the reactivity of these compounds in polymerization processes, which is crucial for the development of new polymeric materials (Wu, Cao & Pittman, 1998).
Mechanism of Action
Target of Action
2,2,5-Trimethyl-1,3-dioxolan-4-one is a chemical compound that primarily targets the process of polymerization . It is used as a monomer in the synthesis of isotactic poly(racemic lactic acid) [P(rac-LAA)] .
Mode of Action
The compound interacts with its targets through a two-step process: stereoselective ring-opening and deacetonation . This interaction results in the formation of a highly isotactic polymer, P(rac-LAA), from racemic this compound .
Biochemical Pathways
The affected pathway is the polymerization process of racemic this compound . The downstream effects include the formation of a highly isotactic polymer, P(rac-LAA), which has potential applications in various industries .
Pharmacokinetics
It has a molecular weight of 130.142 Da and a density of 1.0±0.1 g/cm³ . Its boiling point is 173.2±15.0 °C at 760 mmHg, and it has a vapor pressure of 1.3±0.3 mmHg at 25°C . These properties may influence its bioavailability.
Result of Action
The result of the action of this compound is the formation of a highly isotactic polymer, P(rac-LAA) . This polymer has a moderate number-average molecular weight (Mn = 6,200), broad polydispersity (PDI = 2.20), and is semicrystalline with a melting temperature of 156 °C .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH . It is stable under neutral or basic conditions and can even survive mildly acidic conditions .
properties
IUPAC Name |
2,2,5-trimethyl-1,3-dioxolan-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4-5(7)9-6(2,3)8-4/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIGSKLATJCEJNN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC(O1)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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